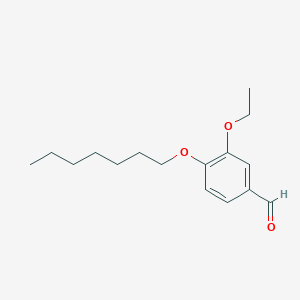

3-Ethoxy-4-(heptyloxy)benzaldehyde

Description

Significance of Aromatic Aldehydes in Chemical Transformations

Aromatic aldehydes, characterized by an aldehyde group directly attached to an aromatic ring, are pivotal in organic synthesis. wisdomlib.org Their reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various reactions, including nucleophilic additions and condensations. numberanalytics.com This reactivity makes them essential building blocks for pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnumberanalytics.com The aldehyde group, being electron-withdrawing, influences the reactivity of the aromatic ring, while the aromatic ring, in turn, can stabilize the carbonyl group through resonance. fiveable.me This interplay of electronic effects is fundamental to their utility in constructing complex molecular architectures.

Aromatic aldehydes are involved in the synthesis of diverse heterocyclic compounds and are key precursors in the production of various specialty chemicals. wisdomlib.orgnumberanalytics.com Their ability to undergo a wide range of chemical reactions makes them indispensable tools for chemists.

The Role of Alkoxy Substitution Patterns in Aromatic Systems

The presence and positioning of alkoxy groups (–OR) on an aromatic ring significantly impact the molecule's reactivity. youtube.comyoutube.com Alkoxy groups are generally considered activating groups, meaning they increase the reactivity of the aromatic ring towards electrophilic substitution. lumenlearning.commsu.edu This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. youtube.comyoutube.com

This directing effect is a powerful tool in synthesis, allowing for regioselective control over where subsequent functional groups are introduced onto the aromatic ring. uomustansiriyah.edu.iq The inductive effect of the electronegative oxygen atom also plays a role, but the resonance effect is typically dominant in directing the substitution pattern. lumenlearning.com The specific nature of the alkyl part of the alkoxy group can also subtly influence the compound's physical and chemical properties.

Overview of 3-Ethoxy-4-(heptyloxy)benzaldehyde within the Vanillin (B372448) Analog Series

This compound is a member of the vanillin analog series. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-known compound that is the primary component of vanilla extract. wikipedia.org Its derivatives, like this compound, are synthesized to explore new properties and applications. researchgate.net

Vanillin itself is a versatile chemical intermediate used in the production of pharmaceuticals, cosmetics, and other fine chemicals. wikipedia.orgchemhub.com The synthesis of vanillin analogs often involves modifying the functional groups on the benzene ring. chemhub.comnumberanalytics.com In the case of this compound, the hydroxyl group of vanillin is replaced by a heptyloxy group, and the methoxy (B1213986) group is replaced by an ethoxy group. These modifications are expected to alter the compound's physical properties, such as its solubility and boiling point, as well as its chemical reactivity and potential applications.

The table below provides some of the known properties of this compound and related compounds for comparison.

| Property | This compound | Vanillin | Ethylvanillin | 4-(Heptyloxy)benzaldehyde (B1266147) |

| CAS Number | 727704-75-8 bldpharm.com | 121-33-5 chemhub.com | 121-32-4 sigmaaldrich.com | 27893-41-0 nih.gov |

| Molecular Formula | C₁₆H₂₄O₃ | C₈H₈O₃ wikipedia.org | C₉H₁₀O₃ sigmaaldrich.com | C₁₄H₂₀O₂ nih.gov |

| Molecular Weight | 264.36 g/mol | 152.15 g/mol | 166.17 g/mol sigmaaldrich.com | 220.31 g/mol nih.gov |

| Functional Groups | Aldehyde, Ether | Aldehyde, Hydroxyl, Ether nih.gov | Aldehyde, Hydroxyl, Ether | Aldehyde, Ether |

| Appearance | Not specified | Crystalline solid | Crystalline solid | Not specified |

| Melting Point | Not specified | 81-83 °C | 74-77 °C sigmaaldrich.com | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-heptoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-5-6-7-8-11-19-15-10-9-14(13-17)12-16(15)18-4-2/h9-10,12-13H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLWDQNMHMAMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 4 Heptyloxy Benzaldehyde and Analogs

Alkylation Approaches to Alkoxybenzaldehyde Derivatives

The synthesis of alkoxybenzaldehyde derivatives, such as 3-Ethoxy-4-(heptyloxy)benzaldehyde, frequently employs O-alkylation reactions. This involves the introduction of ethoxy and heptyloxy groups onto a suitably substituted benzaldehyde (B42025) core.

O-Alkylation Reactions on Hydroxybenzaldehydes with Alkyl Halides

A common and direct method for synthesizing alkoxybenzaldehydes is the Williamson ether synthesis, which involves the reaction of a hydroxybenzaldehyde with an alkyl halide in the presence of a base. learncbse.in For the synthesis of this compound, this would typically involve a multi-step process starting from a dihydroxybenzaldehyde precursor. The hydroxyl groups are sequentially alkylated using appropriate alkyl halides, such as ethyl halide and heptyl halide. The choice of base and reaction conditions is crucial to ensure high yields and prevent side reactions. The reactivity of alkyl halides follows the order of primary > secondary > tertiary for this SN2 reaction. learncbse.in

The general procedure for O-alkylation often involves refluxing the hydroxybenzaldehyde with the corresponding n-alkyl bromide in the presence of a base like potassium carbonate and a solvent such as acetone (B3395972). icm.edu.pl This method has been successfully used to synthesize a variety of n-alkoxybenzaldehyde derivatives. icm.edu.pl

Phase-Transfer Catalysis in Etherification Processes of Related Compounds

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, offering advantages in efficiency, safety, and environmental impact. rjptonline.orgchempedia.info PTC is particularly useful for the etherification of phenols and benzal chlorides. phasetransfercatalysis.comphasetransfercatalysis.com In the context of synthesizing compounds like this compound, PTC can facilitate the reaction between the aqueous phase (containing the deprotonated hydroxyl group) and the organic phase (containing the alkyl halide). chempedia.info This technique can lead to higher yields and milder reaction conditions compared to traditional methods. rjptonline.org For instance, the etherification of a phenol (B47542) can be carried out using a phase-transfer catalyst, which transports the phenoxide ion from the aqueous phase to the organic phase to react with the alkyl halide. phasetransfercatalysis.com

Condensation Reactions for Benzaldehyde Core Construction

Condensation reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds and the construction of complex molecules. chemcess.com While not a direct method for the synthesis of this compound itself, condensation reactions are crucial for creating the benzaldehyde core or for further derivatization.

Types of condensation reactions relevant to benzaldehyde synthesis include:

Aldol (B89426) Condensation: This reaction involves the base-catalyzed reaction of an aldehyde or ketone with another enolizable carbonyl compound to form a β-hydroxy aldehyde or ketone. chemcess.com

Benzoin Condensation: This reaction involves the dimerization of two aromatic aldehydes in the presence of a nucleophilic catalyst like cyanide or thiamine (B1217682) to form an α-hydroxy ketone. libretexts.orgwikipedia.org

Perkin Condensation: This reaction produces α,β-unsaturated carboxylic acids from the condensation of an aromatic aldehyde with an acid anhydride. chemcess.com

These reactions are typically used to build more complex structures starting from simpler benzaldehyde derivatives. For instance, a substituted benzaldehyde could undergo a condensation reaction to introduce other functional groups or extend the carbon framework. researchgate.netnih.gov

Precursor Sourcing and Synthesis Route Optimization

The efficient synthesis of this compound heavily relies on the availability of suitable precursors and the optimization of the reaction sequence.

Utilization of Isovanillin (B20041) Derivatives in Related Synthesis

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key and readily available starting material for the synthesis of various alkoxybenzaldehydes. wikipedia.orgwikipedia.orgchemicalbook.com Its structure provides a convenient scaffold for introducing different alkoxy groups at the 3 and 4 positions.

For example, a synthetic route to 3-ethoxy-4-methoxybenzaldehyde (B45797) starts with the ethylation of isovanillin. google.comgoogle.com This reaction can be carried out using bromoethane (B45996) in the presence of a base like potassium carbonate or sodium hydroxide (B78521). google.comgoogle.com To obtain this compound, a subsequent demethylation of the 4-methoxy group would be required, followed by etherification with a heptyl halide. A patent describes a method for the selective dealkylation at the 3-position of a 3-alkoxy-4-methoxybenzaldehyde using a strong acid, which could be a relevant strategy. google.com

Formation of 4-(heptyloxy)benzaldehyde (B1266147) as an Intermediate

The compound 4-(heptyloxy)benzaldehyde serves as a crucial intermediate in various organic syntheses. Its preparation is a prime example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

The synthesis typically starts with 4-hydroxybenzaldehyde (B117250). The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkyl halide, in this case, a 7-carbon alkyl halide like 1-bromoheptane (B155011) or 1-chloroheptane, to yield the desired 4-(heptyloxy)benzaldehyde.

The choice of base and solvent system is critical for optimizing the reaction yield and purity. Common bases used include potassium carbonate and sodium hydroxide. The reaction is often carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.

For instance, one synthetic protocol involves reacting 4-hydroxybenzaldehyde with benzyl (B1604629) bromide in the presence of anhydrous potassium carbonate in ethanol (B145695), followed by refluxing the mixture. nih.gov After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. nih.gov The crude product is then purified. nih.gov

The general reaction scheme is as follows:

Step 1: Deprotonation 4-hydroxybenzaldehyde + Base → 4-formylphenoxide

Step 2: Nucleophilic Substitution 4-formylphenoxide + Heptyl halide → 4-(heptyloxy)benzaldehyde + Halide salt

The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

Purification and Isolation Techniques for Aldehyde Compounds

The purification and isolation of aldehyde compounds, including this compound and its intermediates, are critical steps to ensure the final product meets the required purity standards for subsequent applications. A variety of techniques can be employed, leveraging the chemical properties of the aldehyde functional group.

One of the most effective methods for separating aldehydes from reaction mixtures is through the formation of a bisulfite adduct. rochester.edunih.govacs.org This technique relies on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct. rochester.edunih.gov

The general procedure involves treating the crude reaction mixture, dissolved in a suitable organic solvent, with a saturated aqueous solution of sodium bisulfite. nih.gov The aldehyde forms a charged bisulfite adduct, which is soluble in the aqueous layer, while other organic impurities remain in the organic layer. rochester.edunih.gov The two layers are then separated. To recover the purified aldehyde, the aqueous layer containing the adduct is treated with a base, such as sodium carbonate or sodium hydroxide, which regenerates the aldehyde. rochester.edunih.gov The aldehyde can then be extracted back into an organic solvent. This method is particularly useful for removing non-aldehydic impurities. acs.org

For highly non-polar aldehydes, the bisulfite adduct may not be soluble in either the organic or aqueous layer, sometimes forming a solid precipitate between the layers. rochester.edu In such cases, the mixture can be filtered to isolate the adduct. rochester.edu

Other standard purification techniques applicable to aldehyde compounds include:

Recrystallization: This is a common method for purifying solid aldehydes. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified aldehyde crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification.

Column Chromatography: This technique is widely used for separating aldehydes from complex mixtures based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and elution with a mobile phase (a solvent or mixture of solvents).

Distillation: For liquid aldehydes that are thermally stable, distillation can be an effective purification method, separating components based on differences in their boiling points.

The success of the purification can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. jove.com The characteristic signal for an aldehyde proton in a ¹H NMR spectrum typically appears between 9 and 10 ppm, and its absence or presence can confirm the removal or isolation of the aldehyde. jove.com

Table of Purification Techniques for Aldehyde Compounds:

| Purification Technique | Principle | Applicability |

| Bisulfite Adduct Formation | Reversible reaction with sodium bisulfite to form a water-soluble salt. rochester.eduacs.orgnih.gov | Selective separation of aldehydes from non-aldehydic impurities. nih.govacs.org |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid aldehydes. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Separation of aldehydes from complex mixtures. |

| Distillation | Separation based on differences in boiling points. | Purification of thermally stable liquid aldehydes. |

Derivatization Chemistry and Chemical Transformations of 3 Ethoxy 4 Heptyloxy Benzaldehyde

Imine (Schiff Base) Formation from the Aldehyde Moiety

One of the most fundamental transformations of aldehydes is their reaction with primary amines to form imines, commonly known as Schiff bases. nih.govjetir.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (azomethine group).

The condensation of 3-Ethoxy-4-(heptyloxy)benzaldehyde with a primary amine (R-NH₂) proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid and involves the formation of an unstable carbinolamine intermediate, which then eliminates a molecule of water to form the stable Schiff base. nih.govjetir.org The general reaction is as follows:

C₂H₅O(C₇H₁₅O)C₆H₃CHO + R-NH₂ ⇌ C₂H₅O(C₇H₁₅O)C₆H₃CH=N-R + H₂O

While specific studies on this compound are not extensively documented, research on analogous compounds such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) demonstrates this reactivity. For instance, new Co(II) Schiff base complexes have been synthesized from 3-ethoxy-4-hydroxybenzaldehyde and chlorophenyl ethylamine (B1201723) derivatives. kaust.edu.sa Similarly, Schiff bases have been prepared from 3-ethoxysalicylaldehyde (B1293910) and p-toluidine. rasayanjournal.co.in These examples underscore the general applicability of this reaction to 3,4-dialkoxy-substituted benzaldehydes. The reaction conditions often involve refluxing the aldehyde and amine in an appropriate solvent like ethanol (B145695). jetir.org

The structure of the resulting Schiff base can be easily varied by changing the primary amine used in the condensation reaction. This allows for the synthesis of a wide array of derivatives with different steric and electronic properties. The nature of the 'R' group on the amine, which can range from simple alkyl or aryl groups to more complex heterocyclic or functionalized moieties, significantly influences the chemical and physical properties of the final Schiff base adduct. This structural diversity is crucial for applications in coordination chemistry, where Schiff bases are widely used as ligands for metal complexes. kaust.edu.sarasayanjournal.co.in

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. nih.gov They are typically synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).

In the context of this compound, it can react with an acetophenone derivative (Ar-C(O)CH₃) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a chalcone. researchgate.net The reaction involves the deprotonation of the acetophenone to form an enolate ion, which then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

Studies on similar molecules, such as the synthesis of chalcones from 3,4-di-long-chain alkoxybenzaldehydes and the corresponding acetophenones, have been reported. researchgate.net These reactions are often carried out in an alcoholic solvent at room temperature or with gentle heating. researchgate.net

The electron-donating nature of the ethoxy and heptyloxy groups in this compound can influence the Claisen-Schmidt condensation. These groups activate the benzene (B151609) ring, which can affect the reactivity of the aldehyde and the properties of the resulting chalcone. Research on the synthesis of chalcone derivatives from reactants with varying hydroxy and methoxy (B1213986) substituents, such as 3,4-dihydroxybenzaldehyde, has shown that the nature and position of these alkoxy groups can impact the reaction yield and the electronic properties of the final product. nih.gov For instance, the presence of these groups can enhance the electron density of the chalcone backbone, which is a key determinant of its chemical and biological properties.

Porphyrin Macrocycle Construction

Porphyrins are a class of large, aromatic heterocyclic macrocycles that play crucial roles in various biological processes, most notably in heme and chlorophyll. The synthesis of synthetic porphyrins often involves the condensation of aldehydes with pyrrole (B145914). arkat-usa.orgnih.gov

Meso-tetrasubstituted porphyrins can be synthesized by the acid-catalyzed condensation of a substituted benzaldehyde with pyrrole. arkat-usa.orgnih.govnih.gov While there is no specific literature detailing the use of this compound in porphyrin synthesis, the general methodology allows for the incorporation of a wide variety of substituted benzaldehydes. arkat-usa.orgtsijournals.com The reaction typically proceeds in two main steps: the initial condensation to form a porphyrinogen (B1241876), followed by oxidation to the stable, aromatic porphyrin macrocycle. nih.gov The substituents on the benzaldehyde, in this case, the ethoxy and heptyloxy groups, would be located at the meso positions of the resulting porphyrin ring. This functionalization is a key strategy for tuning the solubility, electronic properties, and aggregation behavior of the porphyrin system for applications in materials science and medicine. tsijournals.com Greener synthetic approaches, such as mechanochemical methods, have also been developed for the synthesis of meso-tetrasubstituted porphyrins, which involve the solvent-free grinding of the aldehyde and pyrrole with an acid catalyst. nih.gov

Meso-Substitution through Condensation with Pyrrole

The synthesis of meso-substituted porphyrins from aldehydes and pyrrole is a cornerstone of tetrapyrrole chemistry. This compound can be employed in these reactions to produce meso-tetrakis(3-ethoxy-4-heptyloxyphenyl)porphyrin. The general approach involves the acid-catalyzed condensation of the aldehyde with pyrrole, followed by oxidation of the resulting porphyrinogen to the stable, aromatic porphyrin macrocycle.

Two common methods for this transformation are the Lindsey and the Adler-Longo syntheses. The Lindsey synthesis is typically performed at room temperature in a chlorinated solvent like dichloromethane, using a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂), followed by an oxidation step with a mild oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The Adler-Longo method, on the other hand, involves refluxing the aldehyde and pyrrole in a high-boiling solvent like propionic acid, where the acid acts as both the catalyst and the oxidizing medium (in the presence of air). nih.gov

The choice of method can influence the reaction yield and purity. While the Lindsey conditions are milder, they can be sensitive to the nature of the substituents on the benzaldehyde. nih.gov For aldehydes with basic nitrogen-containing groups, Lewis acids can form complexes that inhibit the reaction. nih.gov

Table 1: General Conditions for Meso-Substituted Porphyrin Synthesis

| Parameter | Lindsey Synthesis | Adler-Longo Synthesis |

| Aldehyde | This compound | This compound |

| Pyrrole | Equimolar to aldehyde | Equimolar to aldehyde |

| Catalyst | Lewis Acid (e.g., BF₃·OEt₂) | Brønsted Acid (e.g., Propionic Acid) |

| Solvent | Dichloromethane | Propionic Acid |

| Temperature | Room Temperature | Reflux |

| Oxidizing Agent | DDQ or Chloranil | Air |

Ligand Precursor Roles in Metallo-Porphyrin Synthesis

The porphyrin macrocycle, such as the one derived from this compound, is an excellent tetradentate ligand capable of coordinating with a wide variety of metal ions. The insertion of a metal into the porphyrin core is a common subsequent transformation, yielding a metalloporphyrin. These metallated complexes often exhibit unique photophysical, catalytic, or electronic properties. researchgate.net

The metallation process typically involves reacting the free-base porphyrin with a metal salt in a suitable solvent. The choice of solvent and metal salt depends on the specific metal being inserted. For example, zinc can be readily inserted by refluxing the porphyrin with zinc acetate (B1210297) in a solvent mixture like chloroform (B151607) and methanol (B129727). Other metals may require harsher conditions or different metal precursors. The central metal ion can significantly influence the properties and stability of the resulting complex. nih.gov

Ethenyl Pyridine (B92270) Derivative Synthesis

The synthesis of ethenyl pyridine derivatives from this compound can be achieved through condensation reactions that form a carbon-carbon double bond, linking the benzaldehyde-derived phenyl ring to a pyridine moiety. A common method for this transformation is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups).

In this context, this compound can be reacted with a pyridylacetic acid derivative, such as 2-pyridylacetic acid hydrochloride, in the presence of a base like piperidine (B6355638) or pyridine. The reaction typically proceeds by deprotonation of the active methylene group of the pyridylacetic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the ethenyl bridge.

Acylation with 4-n-heptyloxybenzoyl chloride

The functionalization of pyridine rings through acylation is a key synthetic transformation. However, the direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the electronegative nitrogen atom. youtube.com Alternative methods are often employed, such as the acylation of metalated pyridines. For instance, a pyridine derivative can be lithiated using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an acylating agent like 4-n-heptyloxybenzoyl chloride to introduce the acyl group onto the pyridine ring. youtube.com This approach allows for the regioselective introduction of the ketone functionality.

Another strategy involves the use of a Lewis acid catalyst like aluminum chloride (AlCl₃) for the acylation of more electron-rich pyridine derivatives, such as imidazo[1,2-a]pyridines. nih.gov

Redox Chemistry of the Aldehyde Functionality

The aldehyde group of this compound is readily susceptible to both oxidation and reduction, providing pathways to the corresponding carboxylic acid and alcohol analogs.

Selective Oxidation to Carboxylic Acid Analogs

The aldehyde functionality can be selectively oxidized to a carboxylic acid group using a variety of common oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a powerful and effective reagent for this transformation. ncert.nic.inlibretexts.org The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, and may require heating to drive the reaction to completion. libretexts.orgmasterorganicchemistry.com The use of a phase transfer catalyst can be beneficial when dealing with organic substrates that have limited water solubility. More controlled conditions, such as using t-butanol as a solvent with a buffer, can also be employed to achieve high yields in aldehyde oxidations. reddit.com The resulting 3-ethoxy-4-(heptyloxy)benzoic acid is a valuable intermediate in its own right.

Table 2: General Conditions for Oxidation of Benzaldehydes

| Parameter | Potassium Permanganate Oxidation |

| Substrate | This compound |

| Oxidizing Agent | KMnO₄ |

| Solvent | Water, Aqueous base, or t-butanol with buffer |

| Temperature | Room temperature to reflux |

| Product | 3-Ethoxy-4-(heptyloxy)benzoic acid |

Reductive Pathways to Corresponding Alcohols

The reduction of the aldehyde group in this compound to a primary alcohol, (3-ethoxy-4-(heptyloxy)phenyl)methanol, is a fundamental transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.com It is particularly effective for reducing aldehydes and ketones without affecting other functional groups like esters or the ether linkages present in the molecule. masterorganicchemistry.com The reaction is typically performed in a protic solvent such as methanol or ethanol at room temperature. jconsortium.com Solvent-free reductions using NaBH₄, sometimes accelerated by ultrasound, have also been reported as an environmentally benign alternative. ugm.ac.idresearchgate.net

Table 3: General Conditions for Reduction of Benzaldehydes

| Parameter | Sodium Borohydride Reduction |

| Substrate | This compound |

| Reducing Agent | NaBH₄ |

| Solvent | Methanol, Ethanol, or solvent-free |

| Temperature | Room Temperature |

| Product | (3-Ethoxy-4-(heptyloxy)phenyl)methanol |

Substitution Reactions on Aromatic or Alkoxy Chains

The substitution reactions involving this compound can be broadly categorized into two types: those occurring on the aromatic nucleus and those involving the cleavage and modification of the ether linkages.

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgnih.gov These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The aromatic ring of this compound itself is electron-rich due to the presence of two electron-donating alkoxy groups, making it generally unreactive towards nucleophilic attack. Therefore, to facilitate SNAr reactions, activated analogs of this compound must be considered. Activation can be achieved by introducing a potent electron-withdrawing group, such as a nitro group (-NO₂), onto the aromatic ring. For instance, the presence of a nitro group ortho or para to a halogen leaving group dramatically increases the ring's susceptibility to nucleophilic displacement. pressbooks.pub

Another strategy to enable nucleophilic substitution is to utilize heteroaromatic analogs. Electron-deficient heterocyclic rings, such as pyridines and pyrimidines, can undergo SNAr reactions without the need for strong activation by other substituents. nih.govacsgcipr.org Metal complexation of the aromatic ring with species like FeCp⁺, RuCp⁺, or Cr(CO)₃ can also withdraw electron density and activate the ring for SNAr. acsgcipr.org

While specific studies on the nucleophilic aromatic substitution of activated this compound analogs are not extensively documented, the principles can be illustrated with related compounds. For example, the reaction of 4-fluorobenzaldehyde (B137897) with phenols in the presence of a base like potassium carbonate proceeds via an SNAr mechanism to yield 4-aryloxybenzaldehydes. walisongo.ac.id

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃, DMSO, 140 °C, 30 min | 4-(4-Methoxyphenoxy)benzaldehyde | 42% | walisongo.ac.id |

| 2,4-Dinitrochlorobenzene | Aqueous NaOH | Water | 2,4-Dinitrophenol | - | wikipedia.org |

| 3,4-Dichloronitrobenzene | Sodium Methoxide | Methanol | 4-Chloro-2-nitroanisole | - | byjus.com |

This table presents examples of nucleophilic aromatic substitution on activated aromatic aldehydes and related compounds, illustrating the conditions and outcomes of such reactions.

Ether Cleavage and Re-etherification Studies

The ether linkages of the ethoxy and heptyloxy groups in this compound are generally stable but can be cleaved under specific and often harsh conditions. wikipedia.orgnumberanalytics.com The cleavage of aryl alkyl ethers typically proceeds via nucleophilic substitution, where a strong acid protonates the ether oxygen, making the alkyl group susceptible to attack by a nucleophile. libretexts.orgopenstax.org

The choice of reagent and reaction conditions can, in some cases, allow for selective cleavage of one ether group over another. The mechanism of cleavage, either SN1 or SN2, depends on the nature of the alkyl group. wikipedia.orgopenstax.org Ethers with primary alkyl groups, like the ethoxy group, tend to be cleaved via an SN2 mechanism, where a nucleophile attacks the less sterically hindered carbon. libretexts.orgopenstax.org In contrast, ethers with tertiary alkyl groups are more prone to cleavage via an SN1 mechanism due to the stability of the resulting carbocation. openstax.org In the case of this compound, both are primary alkyl ethers, and cleavage would likely proceed via an SN2 pathway. Cleavage of the C-O bond in aryl alkyl ethers with strong acids like HBr or HI results in a phenol (B47542) and an alkyl halide. libretexts.org

| Ether Substrate | Reagent | Conditions | Products | Mechanism | Reference |

| Ethyl isopropyl ether | HI | - | Isopropyl alcohol, Iodoethane | SN2 | openstax.org |

| tert-Butyl methyl ether | HI | - | Methanol, tert-Butyl iodide | SN1 | wikipedia.org |

| Aryl alkyl ether | HBr/HI | Aqueous, heat | Phenol, Alkyl halide | SN1 or SN2 | libretexts.org |

| 1,4-Dimethoxybenzene | Fungal Peroxygenase, H₂O₂ | pH 7.0 | 4-Methoxyphenol | Oxidative | nih.gov |

This table summarizes various methods for the cleavage of ethers, highlighting the reagents, conditions, products, and underlying mechanisms.

Following ether cleavage, the resulting hydroxyl group can be re-etherified. For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) is a well-documented re-etherification reaction. google.comgoogle.comgoogle.com This transformation is typically achieved by reacting the corresponding phenol with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. google.com Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases. google.com

For example, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) can be synthesized by the ethylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) using bromoethane (B45996) in the presence of a base like sodium hydroxide and a phase-transfer catalyst such as benzyltriethylammonium chloride. google.com This process can be reversed to study ether cleavage or adapted to introduce different alkyl groups, demonstrating the versatility of the etherification/de-etherification chemistry of these compounds.

Advanced Structural Characterization of 3 Ethoxy 4 Heptyloxy Benzaldehyde Derivatives

Single Crystal X-ray Diffraction Studies of Analogous Compounds

While a specific crystallographic study for 3-ethoxy-4-(heptyloxy)benzaldehyde was not found, extensive research on closely related structures, such as other alkoxy-substituted benzaldehydes and their Schiff base derivatives, offers valuable predictive insights. The analysis of these analogues helps in understanding how the interplay of different functional groups and substituent patterns governs the supramolecular architecture.

Crystal Structure Determination of Schiff Bases

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a significant class of compounds, and their structural characteristics have been widely studied. mdpi.com Those derived from hydroxyaryl aldehydes, which are structurally related to alkoxy-substituted benzaldehydes, are of particular interest due to phenomena like tautomerism and the formation of strong intramolecular hydrogen bonds. mjcce.org.mk

The crystal structures of Schiff bases containing alkoxy groups reveal how these electron-donating substituents influence the molecular conformation and crystal packing. mjcce.org.mkmdpi.com For instance, studies on Schiff bases derived from anilines bearing methoxy (B1213986) substituents have been used to prepare various metal complexes, and their molecular structures were determined by SCD. mdpi.com The presence of the C=N imine bond is a defining characteristic, and its bond length and the planarity of the connected aromatic rings are key parameters determined from diffraction data. mdpi.com The investigation of Schiff bases derived from hydroxyaryl aldehydes often involves determining the correct tautomeric form (enol-imine vs. keto-amine), which is crucial for understanding their electronic and chemical properties. mjcce.org.mk

Crystallographic Insights into Alkoxy-Substituted Aromatic Systems

The study of alkoxy-substituted aromatic systems provides a direct understanding of the structural role of the ethoxy and heptyloxy groups in the target compound. A prime example is the X-ray structure analysis of 4-heptyloxy-3-methoxy benzaldehyde (B42025), a close isomer of the title compound. researchgate.net This compound was found to crystallize in the monoclinic system with the space group C2/c. researchgate.net

Similarly, the crystal structures of other multi-substituted benzaldehyde derivatives have been determined, revealing the prevalence of various weak intermolecular interactions such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking, which stabilize the crystal packing. nih.govrsc.org For example, in the structure of 4-(4-methoxyphenoxy)benzaldehyde, weak C–H⋯O hydrogen bonds link molecules into supramolecular layers. nih.gov The relative orientation of the aromatic rings and the conformation of the alkoxy chains are critical features elucidated by these studies. In one derivative containing two ethylvanillin units, the aromatic rings were found to be nearly perpendicular to each other. researchgate.net

Table 1: Crystallographic Data for Selected Alkoxy-Substituted Benzaldehyde Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4-heptyloxy-3-methoxy benzaldehyde | C15H22O3 | Monoclinic | C2/c | 31.759 | 5.965 | 17.467 | 111.564 | researchgate.net |

| 3-hydroxy-4-methoxybenzaldehyde | C8H8O3 | Monoclinic | P21/c | 6.37 | 13.34 | 8.51 | 97.44 | nih.gov |

| 4-(4-methoxyphenoxy)benzaldehyde | C14H12O3 | Monoclinic | P21/n | 12.1297 | 7.6581 | 12.3577 | 103.769 | nih.gov |

Elucidation of Molecular Conformations and Packing Arrangements

The data obtained from single-crystal X-ray diffraction allows for a detailed examination of molecular conformations and the intricate ways molecules arrange themselves in the solid state. In alkoxy-substituted benzaldehydes, the conformation is often described by the torsion angles between the aromatic ring and its substituents.

For instance, in a study of various benzaldehyde derivatives, the torsion angle defining the orientation of the alkoxy group relative to the benzene (B151609) ring was found to be crucial. nih.gov In one case, an anti-configuration was observed with a torsion angle of nearly 180°. nih.gov The dihedral angle between different aromatic rings within the same molecule or between adjacent molecules in the crystal lattice is another key parameter. For 4-(4-methoxyphenoxy)benzaldehyde, the dihedral angle between the two benzene rings is 71.52°. nih.gov In a more complex structure, 3-Ethoxy-4-[3-(2-ethoxy-4-formylphenoxy)propoxy]benzaldehyde, the two aromatic rings are approximately perpendicular to each other. researchgate.net

The crystal packing in these systems is typically governed by a network of weak intermolecular forces. The carbonyl group of the benzaldehyde moiety frequently participates in C–H⋯O hydrogen bonds, forming diverse structural motifs or synthons. nih.govrsc.org These hydrogen bonds, in concert with C–H⋯π and π–π stacking interactions, create robust, multi-dimensional supramolecular networks that define the stability and physical properties of the crystal. nih.gov The specific arrangement, whether it be layered structures or more complex three-dimensional frameworks, is a direct consequence of the substitution pattern on the aromatic ring. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modeling the properties of substituted benzaldehydes. epstem.net Methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netrasayanjournal.co.in These calculations form the basis for understanding the molecule's geometry, electronic structure, and charge distribution.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy state of a molecule, known as its equilibrium geometry. For 3-Ethoxy-4-(heptyloxy)benzaldehyde, this involves calculating bond lengths, bond angles, and dihedral angles.

In a comprehensive study on the analogous compound 3-Ethoxy-4-hydroxybenzaldehyde (B1662144), DFT calculations at the B3LYP/6-311++G(d,p) level provided optimized geometric parameters that showed good agreement with experimental data. rasayanjournal.co.in For instance, the C=O bond length of the aldehyde group and the C-O bond of the hydroxyl group were calculated to be 1.213 Å and 1.362 Å, respectively. rasayanjournal.co.in Similar calculations for this compound would involve optimizing the geometry of the ethoxy and the larger heptyloxy groups, paying close attention to the dihedral angles that define their orientation relative to the benzene (B151609) ring to identify the most stable conformer.

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. conicet.gov.ar A smaller gap suggests higher reactivity and the ability to participate in charge transfer interactions. conicet.gov.ar

For the related compound 3-Ethoxy-4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to understand the charge transfer possibilities within the molecule. researchgate.netrasayanjournal.co.in The HOMO is typically localized on the electron-donating parts of the molecule (the substituted benzene ring), while the LUMO is found on the electron-accepting aldehyde group. conicet.gov.ar This distribution dictates the electronic transition properties of the molecule. The calculated energy gap provides insights into the molecule's stability and reactivity. conicet.gov.ar

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.98 | Ionization Potential / Electron Donating Ability |

| ELUMO | -1.67 | Electron Affinity / Electron Accepting Ability |

| Energy Gap (ΔE) | 4.31 | Chemical Reactivity and Stability |

Data based on calculations for the analogous compound 3-Ethoxy-4-hydroxybenzaldehyde as a model. researchgate.netrasayanjournal.co.inconicet.gov.ar

The analysis quantifies the stabilization energy, E(2), associated with each donor-acceptor interaction. rasayanjournal.co.in For a molecule like this compound, significant interactions are expected between the lone pair orbitals of the ether oxygen atoms and the antibonding orbitals (π*) of the benzene ring and the carbonyl group. These interactions lead to electron delocalization, which stabilizes the molecule. In the precursor 3-Ethoxy-4-hydroxybenzaldehyde, NBO analysis revealed significant stabilization energies arising from such intramolecular interactions, confirming the redistribution of electron density. rasayanjournal.co.in

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of Ethoxy | π* (C-C) of Ring | ~20-30 | p-π conjugation |

| LP (O) of Heptyloxy | π* (C-C) of Ring | ~20-30 | p-π conjugation |

| π (C-C) of Ring | π* (C=O) of Aldehyde | ~15-25 | π-π* interaction |

Values are illustrative based on typical findings for substituted benzaldehydes and are not specific to this compound. rasayanjournal.co.inresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, plotted onto its electron density surface. researchgate.net It is invaluable for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale where red indicates regions of high electron density and strong negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate potentials. researchgate.net For this compound, the MEP map would show the most negative potential (red) localized around the carbonyl oxygen of the aldehyde group, making it a primary site for electrophilic interaction. The most positive potential (blue) would likely be found around the aldehyde proton and the protons of the benzene ring. researchgate.netrasayanjournal.co.in

Reaction Mechanism Investigations for Derivatization

Computational chemistry can also be used to model chemical reactions, providing insights into reaction pathways, transition states, and activation energies. This is particularly useful for understanding the synthesis of complex molecules.

The synthesis of this compound from 3-Ethoxy-4-hydroxybenzaldehyde and a heptyl halide (e.g., 1-bromoheptane) typically proceeds via a Williamson ether synthesis. Computational modeling can be employed to investigate the mechanism of this etherification reaction.

Using DFT methods, one could model the entire reaction coordinate. This would involve:

Calculating the energies of the reactants: the phenoxide anion of 3-Ethoxy-4-hydroxybenzaldehyde (formed by deprotonation with a base) and the heptyl halide.

Locating the transition state structure for the SN2 reaction, where the phenoxide oxygen attacks the carbon atom bonded to the halogen.

Calculating the activation energy, which is the energy difference between the reactants and the transition state.

Calculating the energy of the final products: this compound and the halide anion.

Such a study would provide fundamental insights into the reaction's feasibility and kinetics, helping to optimize reaction conditions. While specific modeling data for this exact reaction is not present in the searched literature, the methodology is a standard and powerful approach in computational organic chemistry. The synthesis of similarly complex ether-linked benzaldehydes, such as 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde, underscores the importance of understanding these etherification pathways. sigmaaldrich.com

Transition State Analysis in Condensation Reactions

The study of transition states in condensation reactions involving this compound is crucial for understanding the reaction mechanism, predicting product stereochemistry, and optimizing reaction conditions. While direct experimental studies on the transition state of this specific compound are not extensively documented in publicly available literature, a robust theoretical framework can be constructed based on well-established principles of physical organic chemistry and computational studies of analogous condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations. praxilabs.comresearchgate.nettandfonline.com

Condensation reactions, by their nature, proceed through a series of intermediates and transition states. numberanalytics.com The reaction of an aldehyde, in this case, this compound, with a nucleophile (e.g., an enolate or a carbanion from an active methylene (B1212753) compound) involves the formation of a new carbon-carbon bond. praxilabs.comtandfonline.com The geometry and energy of the transition state leading to this bond formation are of paramount importance.

In a typical base-catalyzed condensation reaction, such as the Knoevenagel or Claisen-Schmidt reaction, the rate-determining step can be either the formation of the nucleophile or the subsequent nucleophilic attack on the carbonyl carbon of the benzaldehyde (B42025) derivative. acs.org Computational studies on similar systems have provided significant insights into the mechanistic pathways. researchgate.net For instance, in the Claisen-Schmidt condensation, the reaction mechanism involves the deprotonation of a ketone to form an enolate, which then attacks the aldehyde. praxilabs.commagritek.com The transition state for this nucleophilic addition is a key point of interest.

The presence of the electron-donating ethoxy and heptyloxy groups at the meta and para positions, respectively, on the benzaldehyde ring of this compound would be expected to influence the electrophilicity of the carbonyl carbon. These groups donate electron density to the aromatic ring through resonance and inductive effects, which in turn can decrease the partial positive charge on the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to unsubstituted benzaldehyde. acs.org

Theoretical models, such as the Zimmerman-Traxler model for aldol-type reactions, propose a chair-like, six-membered transition state for reactions involving metal enolates. harvard.edu While originally developed for aldol (B89426) reactions, the principles can be extended to other condensation reactions. The stereochemical outcome of the reaction is often dictated by the minimization of steric interactions within this transition state structure. harvard.edu For this compound, the bulky heptyloxy group could play a significant role in dictating the preferred orientation of the reactants in the transition state.

Computational chemistry, employing methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms and transition states. morressier.comrsc.org Such studies can calculate the energies of reactants, intermediates, transition states, and products, providing a complete energy profile of the reaction. For the condensation of this compound, a computational study would likely investigate the transition state geometries for the formation of the carbon-carbon bond and the subsequent dehydration step, if applicable.

A hypothetical transition state analysis for the Knoevenagel condensation of this compound with a generic active methylene compound, CH₂(CN)₂, is presented below. The data, while illustrative, is based on general principles and expected trends from studies on similar substituted benzaldehydes. researchgate.netresearchgate.net The analysis would typically involve locating the transition state structure on the potential energy surface and characterizing it by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Hypothetical Transition State Data for the Knoevenagel Condensation of this compound

| Parameter | Value (Calculated) | Unit | Description |

| Activation Energy (Ea) | 85.3 | kJ/mol | The energy barrier that must be overcome for the reactants to transform into the transition state for the C-C bond formation. |

| Enthalpy of Activation (ΔH‡) | 82.8 | kJ/mol | The change in enthalpy in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -120.5 | J/(mol·K) | The change in entropy in going from reactants to the transition state, often negative for bimolecular reactions due to loss of freedom. |

| Gibbs Free Energy of Activation (ΔG‡) | 118.7 | kJ/mol | The overall energy barrier for the reaction at a standard temperature (298.15 K), combining enthalpy and entropy contributions. |

| Imaginary Frequency | -350.2i | cm⁻¹ | The vibrational mode of the transition state corresponding to the bond-forming process, confirming it as a true transition state. |

| Key Bond Distance (C-C) | 2.15 | Å | The distance between the carbonyl carbon of the aldehyde and the nucleophilic carbon of the active methylene compound in the transition state. |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would require specific computational or experimental studies.

The negative entropy of activation is characteristic of a reaction where two molecules come together to form a more ordered transition state. harvard.edu The activation energy would be influenced by the electronic effects of the substituents on the benzaldehyde ring. The electron-donating nature of the ethoxy and heptyloxy groups would likely increase the activation energy compared to benzaldehydes with electron-withdrawing groups. acs.org

Further computational analysis could explore different reaction pathways, the role of the solvent in stabilizing or destabilizing the transition state, and the potential for catalysis. researchgate.netrsc.org Understanding these factors at the molecular level is essential for the rational design of synthetic routes to more complex molecules derived from this compound.

Academic Research Applications As Precursors in Advanced Materials

Liquid Crystalline Material Development

The specific arrangement of the aromatic core and flexible alkyl chains in derivatives of 3-Ethoxy-4-(heptyloxy)benzaldehyde is instrumental in the formation of liquid crystal phases. By reacting the aldehyde with various primary amines, researchers can synthesize Schiff bases (imines), a class of compounds widely recognized for their liquid crystalline properties. rsc.orgnih.gov

The presence of the imine (-CH=N-) group in these Schiff bases is crucial as it maintains molecular linearity and contributes to the electronic polarity, which are key factors for inducing mesomorphism. researchgate.netnih.gov Depending on the specific molecular structure and terminal groups, these compounds can exhibit different types of liquid crystal phases with distinct transition temperatures. For instance, studies on analogous series of n-alkoxybenzaldehyde derivatives show the formation of both nematic and smectic phases. nih.gov The nematic phase is characterized by long-range orientational order, while the more ordered smectic phases feature layer-like arrangements. rsc.org

Research on various benzaldehyde-derived Schiff bases has revealed a range of thermal behaviors. The transition from a solid crystal to a liquid crystal phase and then to an isotropic liquid occurs at specific temperatures, which are typically determined using techniques like Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). researchgate.netrsc.org For example, a homologous series of liquid crystals based on n-alkoxybenzaldehyde was found to display both nematic and smectic mesophases, with transition temperatures dependent on the length of the alkoxy chain. nih.gov

Table 1: Phase Transition Temperatures of Representative Benzaldehyde-Derived Liquid Crystals Note: This table presents data for analogous compounds to illustrate the principles applicable to derivatives of this compound.

| Compound Class | Alkoxy Chain Length (n) | Mesophase Type(s) | Transition Temperatures (°C) | Reference |

| n-alkoxybenzaldehyde derivatives | Varied | Nematic, Smectic | Varies with 'n' | nih.gov |

| Schiff base/ester derivatives | 6 (hexyloxy) | Smectic A, Nematic | SmA-N: 75.0, N-I: >75.0 | nih.gov |

| Benzylidene-anilines | 6, 8, 16 | Smectic A | Varies with 'n' | nih.gov |

| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline | 1-3 | Nematic | Varies with 'n' | researchgate.net |

| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline | 4-7 | Nematic, Smectic C, Smectic A | Varies with 'n' | researchgate.net |

| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline | 8-10 | Smectic | Varies with 'n' | researchgate.net |

The relationship between the molecular structure of benzaldehyde (B42025) derivatives and their resulting mesophase behavior is a subject of intensive study. Minor modifications to the molecular architecture can lead to significant changes in the type of mesophase, the transition temperatures, and the thermal stability of the liquid crystal. nih.gov

Key structural elements influencing mesomorphism include:

Length of Terminal Alkoxy Chains: The length of the alkoxy chains, such as the heptyloxy group in this compound, has a profound effect. Increasing the chain length generally promotes the formation of more ordered smectic phases over nematic phases due to enhanced van der Waals interactions. nih.govresearchgate.net It can also lead to an "odd-even" effect, where compounds with an odd number of carbon atoms in the chain show different transition temperatures than those with an even number. researchgate.net

Central Core and Linking Groups: The rigidity and linearity of the molecular core are essential. The Schiff base linkage (-CH=N-) provides a rigid and linear connection between aromatic rings, which is favorable for the formation of stable mesophases. nih.govnih.gov

Lateral Substituents: The presence of lateral substituents on the aromatic rings can increase the molecular breadth, which may disrupt the packing efficiency and either suppress or modify the mesophase behavior. researchgate.net

For example, in a series of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyanilines, shorter alkoxy chains (n=1-3) resulted in purely nematogenic materials, whereas longer chains (n=8-10) produced purely smectogenic materials. researchgate.net This demonstrates the delicate balance between molecular rigidity and flexibility in determining the final properties.

Beyond single-molecule systems, this compound can be a precursor for supramolecular liquid crystals. These are complex assemblies where molecules are held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and halogen bonding. wikipedia.org

The carbonyl group of the benzaldehyde and the imine group of its Schiff base derivatives can act as hydrogen bond acceptors, participating in the formation of extended networks. wikipedia.org For instance, Schiff bases derived from hydroxy-substituted anilines can form intramolecular hydrogen bonds, which enhance thermal stability. researchgate.net In other cases, intermolecular hydrogen bonding between different molecules can lead to the formation of dimeric or polymeric structures that exhibit liquid crystalline properties. researchgate.net These supramolecular interactions add another layer of control over the material's properties, allowing for the design of responsive and dynamic systems.

Ligand Design for Coordination Chemistry

The reactivity of the aldehyde group in this compound allows for its incorporation into multidentate ligands designed to coordinate with metal ions. The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. nih.govnih.gov

Schiff bases are highly effective chelating ligands because the imine nitrogen is basic and can readily donate its lone pair of electrons to a metal center. nih.govwikipedia.org When Schiff bases are synthesized from precursors containing other donor atoms (like the oxygen in a hydroxyl group), they can act as multidentate ligands, binding to the metal ion at multiple points to form stable chelate rings.

Schiff bases derived from alkoxy-substituted benzaldehydes can coordinate with a wide variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II), to form stable complexes. researchgate.netresearchgate.net The coordination often occurs through the azomethine nitrogen atom. If the aniline (B41778) precursor contains a hydroxyl group, the deprotonated phenoxido oxygen also coordinates to the metal. researchgate.net The resulting metallomesogens can combine the properties of liquid crystals with the magnetic or optical properties of the metal ion. researchgate.net

Table 2: Examples of Metal Complexes with Schiff Base Ligands Derived from Substituted Benzaldehydes

| Ligand Source | Metal Ion | Resulting Complex Geometry (Proposed) | Application Area | Reference |

| Benzaldehyde + m-nitroaniline | Co(II), Cu(II), Ni(II) | Octahedral | Antimicrobial | researchgate.net |

| 4-n-Alkoxy-2-hydroxy benzaldehyde + 4-amino acetophenone (B1666503) | Cu(II) | Square Planar | Metallomesogens (Liquid Crystals) | researchgate.net |

| 2-amino-6-methoxy-benzothiazole + Substituted Benzaldehydes | Co(II), Ni(II), Cu(II), Cr(III), Fe(III) | Octahedral/Tetrahedral | Coordination Chemistry | mdpi.com |

| Pyridoxal + Ethylenediamine | Th(IV) | Chelate Complex | Detoxification of Actinoid Ions | nih.gov |

This compound is a valuable starting material for synthesizing more complex and highly specialized ligands, such as substituted terpyridines (tpy). Terpyridine is a tridentate ligand that forms exceptionally stable complexes with many metal ions. nih.gov

The synthesis of 4'-aryl-2,2′:6′,2″-terpyridines can be achieved through a one-pot condensation reaction involving a substituted aromatic aldehyde, like this compound, and 2-acetylpyridine (B122185) in the presence of a base and an ammonia (B1221849) source. rsc.orgresearchgate.net The alkoxy substituents from the benzaldehyde are incorporated into the final terpyridine structure, allowing for the fine-tuning of the ligand's electronic and solubility properties.

These functionalized terpyridine ligands can then be complexed with various metals, such as iron, cobalt, zinc, or ruthenium, to create metallo-supramolecular structures with applications in catalysis, photovoltaics, and as luminescent materials. nih.govnih.govmdpi.com The substituents on the terpyridine scaffold play a critical role in determining the photophysical and electrochemical properties of the resulting metal complexes. nih.govacs.org

Precursors for Polymeric Materials

The molecular architecture of this compound, featuring a reactive aldehyde group and two distinct alkoxy side chains, makes it a promising candidate as a monomer for the synthesis of advanced polymeric materials. The ethoxy and heptyloxy groups can enhance the solubility of the resulting polymers in organic solvents, a crucial property for solution-based processing and fabrication of thin films for electronic and optoelectronic devices. Furthermore, the length and nature of these alkoxy chains can be tailored to fine-tune the solid-state packing and morphology of the polymer, which in turn influences its electronic and optical properties.

Synthesis of Phenylene Vinylene Derivatives for Conjugated Polymers

While direct experimental studies detailing the use of this compound in the synthesis of phenylene vinylene derivatives are not extensively documented in publicly available literature, its structure strongly suggests its potential as a precursor for this important class of conjugated polymers. Poly(phenylene vinylene) (PPV) and its derivatives are renowned for their electroluminescent properties and have been the subject of intense research for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthesis of PPV derivatives often involves polycondensation reactions where a dialdehyde (B1249045) monomer is reacted with a bis(phosphonium salt) or a bis(phosphonate) monomer via the Wittig or Horner-Wadsworth-Emmons reaction, respectively. wikipedia.orgresearchgate.net In this context, this compound could serve as a key building block. For instance, it could be chemically modified to a difunctional monomer, such as by introducing a second reactive group, and then polymerized.

Alternatively, and more directly, it can be envisioned as a monomer in polymerization reactions that proceed via different mechanisms. The presence of the aldehyde group allows for its participation in various condensation reactions. For example, the synthesis of soluble, crystallizable cyano-substituted poly(2,5-dialkoxy-p-phenylene vinylene)s has been achieved using a Knoevenagel-type condensation. nih.gov This suggests that this compound could potentially be used in similar polymerization strategies.

The Horner-Wadsworth-Emmons olefination is a particularly powerful method for the synthesis of PPV derivatives, offering excellent control over the stereochemistry of the resulting vinyl linkages, which are predominantly E (trans). wikipedia.orgorganic-chemistry.org In a hypothetical synthetic route, this compound could be reacted with a suitable bis(phosphonate) ester, such as one derived from a xylylene dihalide, to yield a poly[2-ethoxy-5-(heptyloxy)-1,4-phenylene vinylene] derivative. The resulting polymer would benefit from the asymmetric alkoxy substitution, which can disrupt close packing and enhance solubility. A study on new ether-substituted poly(1,4-phenylene vinylene) derivatives synthesized via Horner-Emmons coupling highlights the utility of this approach for creating soluble conjugated polymers. uh.edu

The synthesis of dissymmetrically substituted poly(1,4-phenylene-ethynylene)-alt-poly(1,4-phenylene-vinylene)s (PPE-PPVs) has also been reported, where different alkoxy side chains were incorporated to tune the polymer properties. nih.gov This further supports the potential of using asymmetrically substituted benzaldehydes like this compound in the synthesis of novel conjugated polymers with tailored characteristics.

Table 1: Potential Synthetic Routes to Phenylene Vinylene Derivatives

| Reaction Type | Reactants | Potential Product | Key Features |

|---|---|---|---|

| Horner-Wadsworth-Emmons Polycondensation | This compound (or a difunctional derivative) + Aryl-bis(phosphonate) | Poly[2-ethoxy-5-(heptyloxy)-1,4-phenylene vinylene] | High E-selectivity of vinyl linkages, good solubility. wikipedia.orgorganic-chemistry.org |

| Wittig Polycondensation | This compound (or a difunctional derivative) + Aryl-bis(phosphonium salt) | Poly[2-ethoxy-5-(heptyloxy)-1,4-phenylene vinylene] | A classic method for forming C=C bonds. researchgate.net |

| Knoevenagel Polycondensation | this compound + A monomer with active methylene (B1212753) groups | Cyano-substituted PPV derivative | Can introduce electron-withdrawing groups to the vinylene linkage. nih.gov |

Intermediates in Complex Organic Synthesis

Substituted benzaldehydes are valuable intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and functional materials. The aldehyde group is a versatile functional handle that can undergo a plethora of chemical transformations, such as oxidation, reduction, nucleophilic addition, and various condensation reactions.

While specific examples of the use of this compound as an intermediate in complex organic synthesis are not prevalent in the surveyed literature, the reactivity of similarly substituted benzaldehydes provides a strong indication of its potential utility. For instance, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) is a known intermediate in the synthesis of several pharmaceutical drugs, including prazosin (B1663645) and papaverine. chemicalbook.com Similarly, 3,4,5-trimethoxybenzaldehyde (B134019) is a crucial building block for the synthesis of various pharmaceuticals and heterocyclic compounds. bloomtechz.com

The 3-ethoxy-4-(heptyloxy) substitution pattern of the target compound could be particularly useful for imparting specific properties to the final molecule. The combination of a short ethoxy group and a longer, more lipophilic heptyloxy group could be leveraged to fine-tune the solubility, membrane permeability, and pharmacokinetic profile of a drug candidate.

Potential transformations of this compound in the context of complex organic synthesis include:

Oxidation to the corresponding carboxylic acid, 3-ethoxy-4-(heptyloxy)benzoic acid, which can then be used in amide or ester couplings.

Reduction to the corresponding benzyl (B1604629) alcohol, which can be a precursor for ethers or be used in substitution reactions.

Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde group to form secondary alcohols.

Reductive amination to introduce nitrogen-containing functionalities, a common strategy in medicinal chemistry.

Participation in multicomponent reactions to rapidly build molecular complexity.

A study on the synthesis of functionalized benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure demonstrates the versatility of substituted benzaldehydes as building blocks. acs.orgrug.nl Another example is the synthesis of 2,5-dimethoxybenzaldehyde, which serves as a precursor in the preparation of active pharmaceutical ingredients and advanced materials. bloomtechz.com These examples underscore the potential of this compound as a valuable, yet likely underexplored, intermediate for the synthesis of novel and complex organic molecules.

Table 2: Potential Applications as a Synthetic Intermediate

| Target Molecule Class | Potential Synthetic Transformation | Relevance of Substitution Pattern |

|---|---|---|

| Pharmaceuticals | Reductive amination, Aldol (B89426) condensation, Heterocycle formation | The dual alkoxy groups can influence solubility and biological activity. chemicalbook.combloomtechz.com |

| Agrochemicals | Wittig reaction, Grignard reaction | The lipophilic heptyloxy chain could enhance penetration through plant cuticles. |

| Functional Dyes | Knoevenagel condensation | The alkoxy groups can act as auxochromes, modifying the color and photophysical properties. |

| Liquid Crystals | Schiff base formation | The long heptyloxy chain is conducive to the formation of mesophases. |

Q & A

Q. What are the optimal synthetic routes for 3-Ethoxy-4-(heptyloxy)benzaldehyde?

The compound is typically synthesized via nucleophilic aromatic substitution or etherification reactions. For example, reacting 3-ethoxy-4-hydroxybenzaldehyde with heptyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone under reflux conditions yields the target molecule. Monitoring reaction progress via TLC and purification via column chromatography ensures high purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and alkoxy chain integration .

- FT-IR for identifying aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

- Elemental analysis to verify stoichiometric composition .

- X-ray crystallography (if crystalline) for precise structural elucidation, using programs like SHELXL for refinement .

Q. What are the critical physicochemical properties relevant to experimental handling?

- Melting point : 75–79°C (varies with purity) .

- Solubility : Slightly soluble in water; highly soluble in ethanol, ether, and benzene .

- Sensitivity : Air- and light-sensitive, requiring storage in inert atmospheres or amber vials .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) in derivatives of this compound?

- Alkoxy chain variation : Synthesize analogs with shorter/longer alkoxy chains (e.g., propyl vs. heptyl) to assess hydrophobicity effects on bioactivity .

- Computational modeling : Use DFT calculations to predict electronic effects of substituents on aldehyde reactivity or antioxidant capacity .

- Co-crystallization studies : Explore interactions with biological targets (e.g., enzymes) via X-ray crystallography .

Q. How to resolve contradictions in reaction conversion data between GC-MS and ¹H NMR?

- Cross-validation : Compare integration ratios of starting material and product peaks in ¹H NMR with GC-MS area percentages.

- Internal standards : Use deuterated analogs or inert markers to calibrate quantification methods .

- Error analysis : Account for volatility losses (GC-MS) or solvent suppression artifacts (NMR) .

Q. What are the challenges in polymerizing this compound into conductive poly(azomethine)s?

- Monomer purity : Trace impurities (e.g., unreacted aldehyde) disrupt polymerization; purify via recrystallization .

- Reaction conditions : Optimize solvent (e.g., DMF vs. THF), temperature, and stoichiometry of diamine comonomers to enhance polymer chain length .

- Conductivity measurement : Use a four-probe method to minimize contact resistance artifacts, achieving ~10⁻⁵ S cm⁻¹ conductivity .

Q. How to evaluate the antioxidant activity of this compound in vitro?

- DPPH assay : Measure radical scavenging capacity at 517 nm; compare IC₅₀ values with ascorbic acid controls .

- FRAP assay : Quantify ferric ion reduction capability, correlating with electron-donating substituents (e.g., ethoxy groups) .

- Cell-based assays : Use SH-SY5Y neuronal cells to assess neuroprotective effects against oxidative stress .

Q. What protocols mitigate degradation of air-sensitive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.